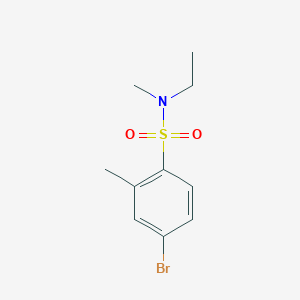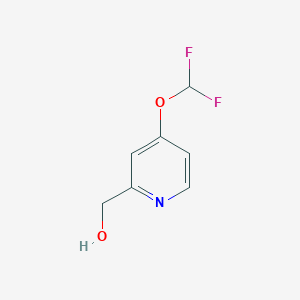
(4-(Difluoromethoxy)pyridin-2-yl)methanol
Vue d'ensemble
Description
“(4-(Difluoromethoxy)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1315361-55-7 . It has a molecular weight of 175.13 and its IUPAC name is (4-(difluoromethoxy)pyridin-2-yl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(4-(Difluoromethoxy)pyridin-2-yl)methanol” is 1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 . This indicates that the molecule is composed of 7 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(4-(Difluoromethoxy)pyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 175.13 .Applications De Recherche Scientifique
Coordination Chemistry
- Iron(II) Complexes Synthesis : Iron(II) complexes with 3- and 4-pyridine hemiacetals, including derivatives similar to (4-(Difluoromethoxy)pyridin-2-yl)methanol, were synthesized and characterized to explore their structure and physicochemical properties. These complexes exhibit molecular octahedral coordination formed by nitrogen atoms from pyridine hemiacetal molecules, demonstrating potential in molecular architecture and magnetic property studies (Bourosh et al., 2018).
Organic Synthesis
- Benzylpiperidine Synthesis : A scalable and environmentally benign method for synthesizing 2- and 4-substituted benzylpiperidines from aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and methanones was developed, highlighting the utility of pyridine derivatives in complex organic synthesis (Ágai et al., 2004).
Catalysis
- Nickel Complexes for Ethylene Oligomerization : Nickel complexes involving pyridine-based ligands have been synthesized for use in the catalytic oligomerization of ethylene, demonstrating the role of pyridine derivatives in catalytic applications (Kermagoret & Braunstein, 2008).
Biocatalysis
- Chiral Intermediate Production for Betahistine : A novel biocatalytic process was developed for producing a key chiral intermediate of the anti-allergic drug Betahistine using Kluyveromyces sp., showcasing the application of pyridine derivatives in pharmaceutical intermediate manufacturing (Ni et al., 2012).
Corrosion Inhibition
- Triazole Derivatives as Corrosion Inhibitors : Triazole derivatives, including those based on pyridine, have been investigated as corrosion inhibitors for mild steel in acidic media. This research highlights the importance of pyridine derivatives in developing more effective corrosion protection strategies (Ma et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These suggest measures to prevent exposure and handle incidents of exposure .
Propriétés
IUPAC Name |
[4-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSFTRSYJIFQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethoxy)pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

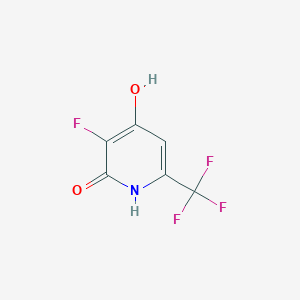
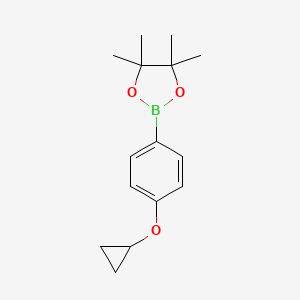
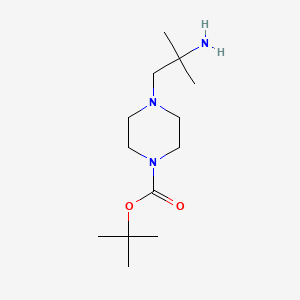
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
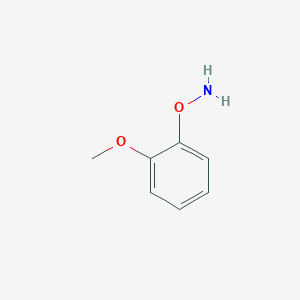
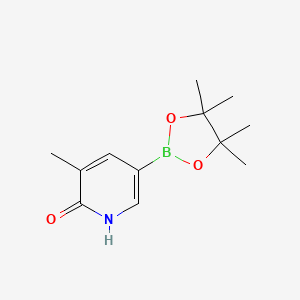
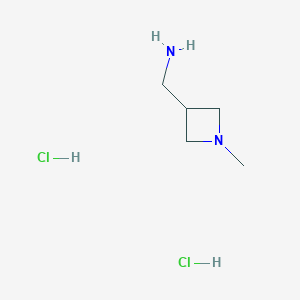
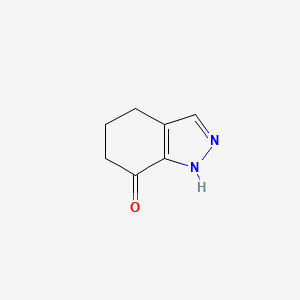
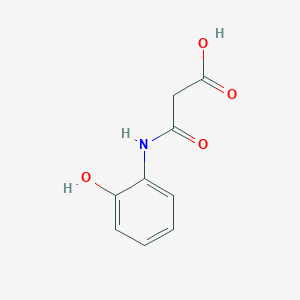

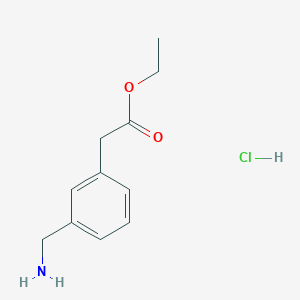
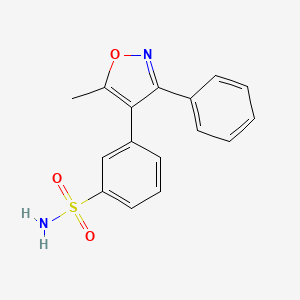
![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)
